molecular formula C11H14BrClFNO B1374583 3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219982-63-4

3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidine hydrochloride

Cat. No. B1374583
M. Wt: 310.59 g/mol
InChI Key: KPPOYCVZXSZOOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1185298-10-5 . It has a molecular weight of 324.62 . The IUPAC name for this compound is 3-[(4-bromo-2-fluorophenoxy)methyl]piperidine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15BrFNO.ClH/c13-10-3-4-12(11(14)6-10)16-8-9-2-1-5-15-7-9;/h3-4,6,9,15H,1-2,5,7-8H2;1H . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 324.62 . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : Novel bromo-substituted derivatives have been synthesized by heterocondensation reactions, involving substituted a-bromopropiophenones with pyrrolidinium pyrrolidine-1-carbodithioate, indicating the compound's utility in generating mesoionic compounds with potential applications in various chemical reactions (Sarbu et al., 2019).

Biomedical Research

  • Antimicrobial Activity : Pyrrolidine derivatives, such as 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, have been synthesized and evaluated for antimicrobial activity against a range of aerobic and anaerobic bacteria, demonstrating significant potential in the development of new antimicrobial agents (Bogdanowicz et al., 2013).

Material Science and Catalysis

  • Catalytic Applications : Optically active polymers containing pyrrolidine units have been investigated for their catalytic behavior in esterolysis reactions, highlighting the role of such compounds in developing novel catalytic materials with specific stereochemical control (Aglietto et al., 1985).

Neuropharmacology

  • Cognitive Enhancers : Pyrrolidine-based compounds have been identified to enhance retention for passive avoidance learning in mice, suggesting their potential application in treating cognitive disorders. This highlights the compound's relevance in neuropharmacological research aimed at identifying new therapeutic agents (Butler et al., 1981).

Safety And Hazards

The compound is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-[(4-bromo-2-fluorophenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO.ClH/c12-9-1-2-11(10(13)5-9)15-7-8-3-4-14-6-8;/h1-2,5,8,14H,3-4,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPOYCVZXSZOOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=C(C=C(C=C2)Br)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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